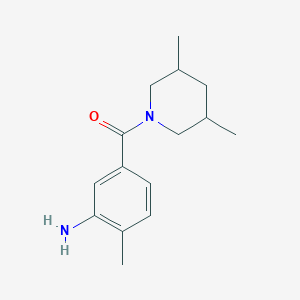

5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline

Description

5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline is an amide derivative featuring a 2-methylaniline core substituted at the 5-position with a 3,5-dimethylpiperidine-1-carbonyl group. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, possibly due to synthetic challenges or instability .

Properties

IUPAC Name |

(3-amino-4-methylphenyl)-(3,5-dimethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-10-6-11(2)9-17(8-10)15(18)13-5-4-12(3)14(16)7-13/h4-5,7,10-11H,6,8-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAPCOSHZCMPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline typically involves the following steps:

Formation of 3,5-Dimethylpiperidine-1-carbonyl chloride: This intermediate is prepared by reacting 3,5-dimethylpiperidine with thionyl chloride (SOCl₂) under reflux conditions.

Coupling with 2-Methylaniline: The 3,5-dimethylpiperidine-1-carbonyl chloride is then reacted with 2-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline is an organic compound with a piperidine ring substituted with a carbonyl group and a methylaniline moiety. It is a piperidine derivative with a range of applications in pharmaceuticals, agrochemicals, and organic synthesis.

Scientific Research Applications

This compound is used in chemistry as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions. In biology, the compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes. Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs and therapeutic agents. It is also used in the production of agrochemicals, dyes, and other industrial chemicals.

Chemical Reactions

This compound undergoes oxidation using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using appropriate reagents.

Uniqueness

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline and its analogues:

*Calculated based on formula C15H20N2O.

Key Observations:

Amide vs.

Brominated Thiophene () : The imine-linked bromothiophene increases molecular weight and introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in its synthesis .

Aromatic Heterocycles (): Compound 9 () incorporates a dimethoxyphenyl-pyrrolopyridine system, which may improve DNA intercalation or kinase inhibition (noted as a c-KIT inhibitor). The pyrrole in ’s compound offers electron-rich aromaticity but lacks hydrogen-bonding capacity.

Physicochemical and Reactivity Profiles

LogP and Solubility :

- The target compound’s amide and dimethylpiperidine groups likely result in moderate lipophilicity (estimated LogP ~2.5–3.5), balancing solubility in organic solvents.

- Methoxy-substituted analogues (e.g., ) exhibit improved aqueous solubility due to polar groups but may suffer from metabolic instability .

- Brominated derivatives () have higher LogP (~4.0) due to halogenation, reducing aqueous solubility .

- Sulfonyl groups () may participate in nucleophilic substitutions, whereas amides (target compound) are more resistant to hydrolysis .

Biological Activity

5-(3,5-Dimethylpiperidine-1-carbonyl)-2-methylaniline is an organic compound belonging to the class of piperidine derivatives, which are widely recognized for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 246.35 g/mol. The structure features a piperidine ring substituted with a carbonyl group and a methylaniline moiety, which contributes to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an inhibitor or activator of specific enzymes or receptors involved in critical cellular processes. Detailed studies are necessary to elucidate the precise molecular pathways influenced by this compound.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, research on similar piperidine derivatives has demonstrated their efficacy in inhibiting hepatitis B virus (HBV) replication in cell lines. These compounds were evaluated using assays that measure their effectiveness at various concentrations (EC₅₀ values) against viral replication .

Anticancer Potential

The compound's structure suggests potential activity against cancer cells through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapeutics. Compounds that inhibit components of this pathway have shown promise in preclinical models .

Study on Hepatitis B Inhibition

A study evaluated several piperidine derivatives for their ability to inhibit HBV replication in immortalized mouse hepatocyte cell lines. The findings indicated that certain derivatives exhibited significant antiviral activity, with EC₅₀ values ranging from 0.04 to 0.95 μM, highlighting their potential as therapeutic agents against HBV .

Cancer Cell Line Studies

In vitro studies have been conducted on cancer cell lines to assess the cytotoxic effects of this compound and related compounds. These studies typically measure cell viability and apoptosis rates following treatment with various concentrations of the compound. Preliminary results suggest that this compound may induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline | Structure | Antiviral properties similar to those observed in HBV studies |

| 4-[(4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid | Structure | Potential anticancer activity through PI3K inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.